3-Fluoro-2-methoxy-4-nitroaniline

Übersicht

Beschreibung

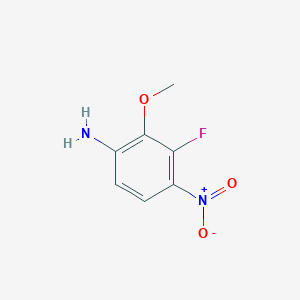

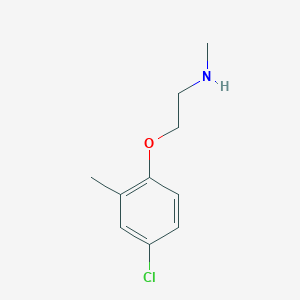

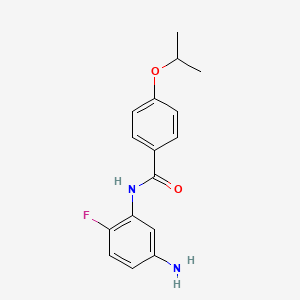

“3-Fluoro-2-methoxy-4-nitroaniline” is a chemical compound with the molecular formula C7H7FN2O3 . It is an aniline compound, which is a class of organic compounds that contain a functional group consisting of a phenyl group (C6H5) bound to an amino group (NH2) .

Synthesis Analysis

The synthesis of anilines, including “3-Fluoro-2-methoxy-4-nitroaniline”, can involve various methods. One common method is the direct nucleophilic substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Additionally, nitro compounds can be prepared by oxidation of primary amines .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-methoxy-4-nitroaniline” consists of a benzene ring with a fluorine atom attached at the third position, a methoxy group at the second position, and a nitro group at the fourth position .

Chemical Reactions Analysis

In terms of its chemical reactivity, “3-Fluoro-2-methoxy-4-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .

Wissenschaftliche Forschungsanwendungen

Dye Intermediate and Derivative Synthesis

3-Fluoro-2-methoxy-4-nitroaniline has been identified as a significant compound in the synthesis of dyes and pharmaceuticals. Its derivatives have been utilized in the development of novel dye intermediates, showcasing its versatility and importance in chemical manufacturing processes (M. Bil, 2007).

Chromophore Functionalization

Research demonstrates the compound's role in the functionalization of silica particles with chromophores and amino groups. This process involves nucleophilic aromatic substitution reactions, highlighting the chemical's utility in creating materials with specific optical properties (Isabelle Roth et al., 2006).

Photophysical Property Studies

The influence of regioisomerism on photophysical properties has been studied using derivatives of 3-Fluoro-2-methoxy-4-nitroaniline. These studies are foundational for future design strategies in developing new fluorescent materials, demonstrating the compound's relevance in materials science (S. H. Habenicht et al., 2015).

Environmental Sensing and Analysis

There has been significant progress in using derivatives of 3-Fluoro-2-methoxy-4-nitroaniline for environmental monitoring. A novel fluorescent sensor based on molecularly imprinted poly(ionic liquid) has shown high sensitivity and selectivity for detecting nitroaniline compounds in water, indicating its potential for monitoring water quality and safety (Wei Xie et al., 2020).

Chemical Synthesis and Reactions

The compound has been utilized in various chemical synthesis and reaction studies, including the preparation of alkali-clearable azo disperse dyes based on naphthalimide derivatives. These studies highlight its role in developing new materials with specific applications in the textile industry (Paria Parvizi et al., 2009).

Safety And Hazards

The safety data sheet for “4-Nitroaniline”, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity (repeated exposure). The target organs are the blood and hematopoietic system .

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHWDFBBGFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-4-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B1450134.png)

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)

![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)

![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)